((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione
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Description
((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione, also known as MPTM, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTM is a thiosemicarbazone derivative that has been shown to exhibit promising anticancer, antiviral, and antimicrobial properties.
Scientific Research Applications
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis has been developed for separating imatinib mesylate and related substances, including derivatives that share structural similarities with the compound of interest. This method offers a promising approach for the quality control of pharmaceutical compounds, showing the potential of ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione derivatives for use in pharmaceutical analysis (Ye et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Research on derivatives of 1,2,4-triazoline-5-thione, which share a core structural motif with the molecule , shows significant antibacterial activities. These findings suggest that modifying the core structure, as in this compound, could lead to compounds with valuable biological activities (Pitucha et al., 2005).
DNA Complexation and Transfection
Studies on phosphorus dendrimers with amine terminal groups, including structures related to the compound of interest, show low cytotoxicity and the ability to interact with DNA. This highlights the potential application of this compound derivatives in gene delivery and transfection experiments (Padié et al., 2009).
Synthesis and Biological Action
The compound and its derivatives have been synthesized and screened for their antimicrobial activities, revealing that certain modifications can lead to substances with potent antibacterial properties. This suggests the relevance of this compound in the development of new antimicrobial agents (Bektaş et al., 2007).
Thionation Reactions
The molecule has potential applications in synthetic chemistry, specifically in thionation reactions using P4S10-pyridine complexes. Such reactions are crucial for introducing sulfur into organic molecules, which can significantly alter their chemical properties and biological activities (Bergman et al., 2011).
properties
IUPAC Name |
N-(4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-14-5-7-15(8-6-14)19-17(22)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCYTVWTHQBKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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